Defluoro Linezolid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

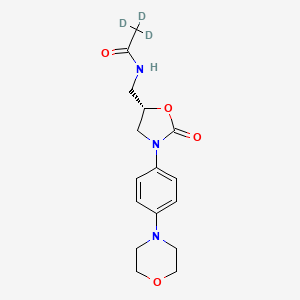

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUDKGFPUHLJBJ-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Defluoro Linezolid-d3

Introduction

Defluoro Linezolid-d3 is a stable isotope-labeled analogue of Defluoro Linezolid, which itself is an impurity and key intermediate in the synthesis of Linezolid.[] Linezolid is a crucial oxazolidinone antibiotic effective against serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] The mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[5] Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research, particularly as internal standards for pharmacokinetic studies and quantitative analysis by mass spectrometry, ensuring accuracy and precision in bioanalytical assays. This guide details a representative synthesis pathway and outlines the essential characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its non-labeled counterpart is provided below for comparative analysis.

Table 1: Physicochemical Data

| Property | This compound | Defluoro Linezolid |

| CAS Number | 1795786-92-3[6] | 556801-15-1[7] |

| Molecular Formula | C₁₆H₁₈D₃N₃O₄[6] | C₁₆H₂₁N₃O₄[7] |

| Molecular Weight | 322.37 g/mol [6] | 319.36 g/mol [7] |

| Accurate Mass | 322.172[6] | 319.153[7] |

| IUPAC Name | 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[6] | N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[7] |

| SMILES | [2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3[6] | CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3[7] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be accomplished through a multi-step process adapted from established methods for Linezolid and its analogues.[8][9][10] The strategy involves the initial synthesis of the core defluoro-oxazolidinone structure followed by the introduction of the deuterated acetyl group in the final step.

Synthesis Workflow

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Linezolid-Analogue L3-Resistance Mutation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | TRC-D228802-10MG | LGC Standards [lgcstandards.com]

- 7. Defluoro Linezolid | TRC-D228800-100MG | LGC Standards [lgcstandards.com]

- 8. asianpubs.org [asianpubs.org]

- 9. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 10. derpharmachemica.com [derpharmachemica.com]

The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile — its absorption, distribution, metabolism, and excretion (ADME) — is critical for assessing its safety and efficacy. The precision and reliability of pharmacokinetic data are foundational to the decision-making process. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the superior choice.[1]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the mass spectrometer's source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[2]

Advantages of Deuterated Standards Over Structural Analogs

The use of deuterated internal standards offers significant advantages over non-deuterated, or structural analog, internal standards, leading to more robust and reliable bioanalytical data.

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

| Structural Similarity | Chemically identical to the analyte, differing only in isotopic composition. | Structurally similar but not identical to the analyte. |

| Chromatographic Behavior | Co-elutes with the analyte, experiencing the same matrix effects.[3] | May have different retention times, leading to differential matrix effects. |

| Extraction Recovery | Virtually identical extraction efficiency to the analyte across various conditions.[4] | Differences in physicochemical properties can lead to inconsistent recovery.[4] |

| Ionization Efficiency | Similar ionization response in the mass spectrometer source. | Can have significantly different ionization efficiencies. |

| Compensation for Variability | Excellent correction for variability in sample preparation, injection volume, and instrument response.[5] | Variable and often incomplete correction for analytical variability. |

| Regulatory Acceptance | Strongly recommended by regulatory agencies like the FDA and EMA for mass spectrometric methods.[6][7] | Acceptable if a SIL-IS is not available, but requires more rigorous validation to demonstrate reliability.[5] |

Quantitative Performance Comparison

Empirical data consistently demonstrates the superior performance of bioanalytical methods using deuterated internal standards compared to those using structural analogs.

Table 1: Comparison of Assay Precision (%CV) with Deuterated vs. Analog Internal Standards

| Analyte | Internal Standard Type | Low QC (%CV) | Mid QC (%CV) | High QC (%CV) |

| Kahalalide F | Analog IS | 8.6 | 8.6 | 8.6 |

| Deuterated IS | 7.6 | 7.6 | 7.6 | |

| Sirolimus | Analog IS | 7.6 - 9.7 | 7.6 - 9.7 | 7.6 - 9.7 |

| Deuterated IS | 2.7 - 5.7 | 2.7 - 5.7 | 2.7 - 5.7 |

Data compiled from published studies demonstrating improved precision with deuterated standards.[8]

Table 2: Comparison of Assay Accuracy (% Bias) with Deuterated vs. Analog Internal Standards

| Analyte | Internal Standard Type | Mean Accuracy (% Bias) |

| Kahalalide F | Analog IS | 96.8% |

| Deuterated IS | 100.3% |

Data from a study on the anticancer agent kahalalide F, showing that the accuracy of the assay improved significantly with the use of a SIL internal standard.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable pharmacokinetic data. The following outlines a typical workflow for the quantification of a drug in human plasma using a deuterated internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)

-

Materials and Reagents :

-

Analytically pure reference standards of the drug and its deuterated analog.

-

Blank human plasma (with the same anticoagulant as the study samples).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid or ammonium acetate for mobile phase modification.

-

-

Stock and Working Solutions Preparation :

-

Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]

-

Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.[2]

-

Prepare a working solution of the deuterated IS at a concentration that yields an appropriate response in the mass spectrometer.[2]

-

-

Sample Preparation Procedure :

-

To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

-

Instrumentation :

-

Chromatographic Conditions :

-

Mass Spectrometric Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

Data Analysis :

-

Integrate the peak areas for the analyte and the deuterated IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological processes.

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of stable isotope-labeled internal standards in bioanalytical methods.[6][7] The guidelines emphasize that the IS should be as structurally similar to the analyte as possible, making a stable isotope-labeled version the most suitable choice.[11] The validation of the bioanalytical method must demonstrate selectivity, accuracy, precision, and stability, with specific acceptance criteria for each parameter.[12]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative bioanalysis in pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for experimental variability, leading to highly accurate and precise data.[13] This reliability is crucial for making informed decisions in drug development, from preclinical studies to clinical trials. While the initial investment in synthesizing a deuterated standard may be higher than for a structural analog, the long-term benefits of robust and defensible data far outweigh the cost. The adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of pharmacokinetic data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fda.gov [fda.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. benchchem.com [benchchem.com]

Defluoro Linezolid-d3: A Technical Guide to Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and purity assessment for Defluoro Linezolid-d3, a deuterated analog of a Linezolid impurity. The information compiled is essential for researchers engaged in the development, quality control, and mechanistic studies of oxazolidinone antibiotics.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis for this compound is not publicly available, this section presents a summary of typical analytical data based on information for closely related compounds and common industry practices.

Table 1: Chemical and Physical Data for this compound

| Parameter | Specification |

| Chemical Name | 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

| CAS Number | 1795786-92-3 |

| Molecular Formula | C₁₆H₁₈D₃N₃O₄ |

| Molecular Weight | 322.37 g/mol |

| Appearance | A solid |

| Solubility | Soluble in DMF and DMSO |

Table 2: Representative Purity and Analytical Data

| Test | Method | Representative Specification |

| Purity | HPLC | ≥95% |

| Identity | ¹H NMR | Conforms to structure |

| Identity | Mass Spectrometry | Conforms to molecular weight |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d₁-d₃) |

| Residual Solvents | GC-HS | To be reported |

| Water Content | Karl Fischer Titration | To be reported |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A common method for assessing the purity of Linezolid and its impurities is reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore, often around 254 nm.

-

Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns of the observed protons are compared with the expected signals for the this compound structure. The absence of the signal corresponding to the acetyl methyl protons and the presence of a deuterated signal confirms the isotopic labeling.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Confirmation

Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 322.37. The isotopic distribution of the molecular ion peak is analyzed to confirm the high enrichment of the deuterium isotope.

Visualizations

Mechanism of Action of Linezolid

Linezolid, the parent compound of this compound, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] It specifically binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[3][4] This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[2]

Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.

Analytical Workflow for Purity and Identity

The following diagram illustrates a typical workflow for the analysis of a this compound reference standard.

Caption: Analytical workflow for this compound characterization.

References

A Technical Guide to Commercial Sourcing of Defluoro Linezolid-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial suppliers of Defluoro Linezolid-d3, a critical labeled internal standard for bioanalytical and drug metabolism studies. The information presented herein is intended to assist researchers in sourcing high-quality material for their scientific investigations.

Introduction

This compound is the deuterated form of Defluoro Linezolid, a known impurity and metabolite of the oxazolidinone antibiotic, Linezolid. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies of Linezolid. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products available from these vendors. Researchers are advised to visit the suppliers' websites for the most current information and to request a certificate of analysis for detailed lot-specific data.

| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Pharmaffiliates | PA STI 024980 | 1795786-92-3 | C₁₆H₁₈D₃N₃O₄ | 322.37 | Information not readily available |

| LGC Standards | TRC-D228802 | 1795786-92-3 | C₁₆H₁₈D₃N₃O₄ | 322.37 | Information not readily available |

| MedChemExpress | HY-141758S | 1795786-92-3 | C₁₆H₁₈D₃N₃O₄ | 322.37 | Information not readily available |

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific use of this compound are not extensively published as it is a research chemical used in the development of custom analytical assays. However, its application as an internal standard in the quantification of Linezolid and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established.

A general workflow for such an application is as follows:

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in an appropriate organic solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known amounts of a non-labeled Linezolid standard and a fixed concentration of the this compound internal standard into the biological matrix of interest (e.g., plasma, urine, tissue homogenate).

-

Sample Preparation: An aliquot of the study sample (e.g., plasma from a dosed animal) is taken, and a known amount of the this compound internal standard solution is added. The sample is then processed to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: The processed sample is injected into an LC-MS/MS system. The chromatographic conditions are optimized to separate Linezolid and this compound from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (Linezolid) and the internal standard (this compound).

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample, standard, and quality control. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Linezolid in the study samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Sourcing and Utilizing this compound

The following diagram illustrates a typical workflow for a research project involving the procurement and application of this compound.

Caption: Workflow for sourcing and research use of this compound.

Metabolic Pathway of Linezolid

While a specific signaling pathway involving this compound is not applicable as it is an analytical standard, understanding the metabolic pathway of the parent drug, Linezolid, is crucial for its use in research. Linezolid undergoes oxidation of the morpholine ring, leading to the formation of two major inactive metabolites. Defluoro Linezolid itself is an impurity that can also be metabolized.

Caption: Simplified metabolic pathway of Linezolid.

An In-Depth Technical Guide to the Isotopic Labeling of Linezolid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the antibiotic Linezolid and its derivatives. It covers synthetic methodologies, quantitative data from key studies, and relevant biological pathways, offering a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction to Isotopic Labeling of Linezolid

Isotopic labeling is a critical technique in drug development, enabling the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms in the Linezolid molecule with their heavier, non-radioactive (e.g., ²H or ¹³C) or radioactive (e.g., ¹⁴C) isotopes, researchers can trace the drug's fate in biological systems. This guide focuses on the practical aspects of preparing and utilizing isotopically labeled Linezolid.

Synthesis of Isotopically Labeled Linezolid

The synthesis of isotopically labeled Linezolid typically involves the introduction of the isotopic label at a late stage to maximize efficiency and minimize the handling of isotopic materials. The N-acetyl group of Linezolid is a common site for isotopic labeling.

Synthesis of Deuterated Linezolid ([²H₃]-Linezolid)

Deuterated Linezolid, specifically with deuterium atoms on the N-acetyl methyl group ([²H₃]-Linezolid), is widely used as an internal standard in quantitative bioanalysis by mass spectrometry.

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide-d₃

A common approach involves the acylation of the amine precursor of Linezolid with a deuterated acetylating agent.

-

Preparation of the Amine Precursor: The synthesis of the key amine intermediate, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine, can be achieved through various published routes starting from 3-fluoro-4-morpholinoaniline and (R)-epichlorohydrin.

-

Deuterated Acetylation:

-

Dissolve the amine precursor in a suitable solvent such as ethyl acetate.

-

Add a deuterated acetylating agent, for example, acetic anhydride-d₆ or acetyl-d₃ chloride, dropwise at a controlled temperature, often at 0-5°C. .

-

The reaction is typically stirred for 1-2 hours at room temperature.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated.

-

The crude [²H₃]-Linezolid is then collected by filtration, washed with a suitable solvent, and dried.

-

-

Purification: The product can be further purified by recrystallization from a solvent like methanol or by column chromatography to achieve high chemical and isotopic purity.

Synthesis of ¹³C-Labeled Linezolid ([¹³C]-Linezolid)

¹³C-labeled Linezolid is valuable for mechanistic studies and as a non-radioactive tracer in metabolic investigations. Labeling is often incorporated into the N-acetyl group.

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide-[acetyl-¹³C₂]

-

Preparation of the Amine Precursor: As with the deuterated analog, the synthesis begins with the preparation of the amine precursor.

-

¹³C-Acetylation:

-

The amine precursor is dissolved in an appropriate solvent.

-

A ¹³C-labeled acetylating agent, such as [¹³C₂]-acetic anhydride or [¹³C₂]-acetyl chloride, is added to the solution.

-

The reaction conditions (temperature, time) are similar to those for deuteration.

-

-

Purification: Purification is carried out using standard techniques like recrystallization or chromatography to isolate the pure ¹³C-labeled product.

Synthesis of ¹⁴C-Labeled Linezolid ([¹⁴C]-Linezolid)

[¹⁴C]-Linezolid is the tracer of choice for quantitative ADME studies in both preclinical and clinical settings, allowing for sensitive detection and mass balance determination. The ¹⁴C label is typically introduced into a metabolically stable position. A common strategy involves labeling the N-acetyl group.

Experimental Protocol: Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)[¹⁴C]acetamide

-

Preparation of the Amine Precursor: The synthesis starts with the non-labeled amine precursor of Linezolid.

-

¹⁴C-Acetylation:

-

The amine precursor is reacted with a [¹⁴C]-labeled acetylating agent, such as [1-¹⁴C]acetic anhydride or [1-¹⁴C]acetyl chloride. This reaction is typically performed on a small scale in a well-ventilated fume hood due to the radioactive nature of the reagent.

-

The reaction is carried out in a suitable solvent, and the conditions are optimized to ensure high incorporation of the radiolabel.

-

-

Purification: Purification of [¹⁴C]-Linezolid is crucial to remove any unreacted starting materials and radiochemical impurities. This is typically achieved by preparative high-performance liquid chromatography (HPLC). The purity and specific activity of the final product are determined by analytical HPLC with radiometric detection and liquid scintillation counting.

Quantitative Data for Isotopically Labeled Linezolid

The following tables summarize key quantitative data related to the synthesis and use of isotopically labeled Linezolid.

| Isotopic Label | Labeled Position | Chemical Purity | Isotopic Enrichment/Purity | Overall Yield | Reference |

| ²H₃ | N-acetyl methyl | >95% | >98% | Not specified | Commercial Supplier Data |

| ¹⁴C | N-acetyl | High (purified by HPLC) | Not specified | Not specified | Slatter et al., 2001[1] |

Table 1: Synthesis and Purity of Isotopically Labeled Linezolid.

| Study Parameter | Value | Reference |

| Administered Dose ([¹⁴C]Linezolid) | 500 mg (100 µCi) | Slatter et al., 2001[1] |

| Mean Recovery of Radioactivity (Urine) | 83.9 ± 3.3% | Slatter et al., 2001[1] |

| Mean Recovery of Radioactivity (Feces) | 9.9 ± 3.4% | Slatter et al., 2001[1] |

| Linezolid in Plasma (% of Radioactivity AUC) | ~78% (male), ~93% (female) | Slatter et al., 2001[1] |

| Metabolite PNU-142586 in Plasma (% of Radioactivity AUC) | ~26% (male), ~9% (female) | Slatter et al., 2001[1] |

| Metabolite PNU-142300 in Plasma (% of Radioactivity AUC) | ~7% (male), ~4% (female) | Slatter et al., 2001[1] |

Table 2: Key Data from a Human ADME Study with [¹⁴C]Linezolid.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important processes related to the isotopic labeling and study of Linezolid.

General Synthetic Workflow for Labeled Linezolid

Workflow for a Human ADME Study with [¹⁴C]-Linezolid

Metabolic Pathway of Linezolid

Conclusion

The isotopic labeling of Linezolid is a fundamental tool for elucidating its pharmacokinetic and metabolic profile. This guide has provided an overview of the synthetic strategies for preparing deuterated, ¹³C-, and ¹⁴C-labeled Linezolid, along with key quantitative data from ADME studies. The provided workflows and pathways offer a clear visual representation of these complex processes, aiding researchers in the design and interpretation of their studies involving this important antibiotic. As research into oxazolidinone antibiotics continues, the application of isotopic labeling will remain indispensable for the development of new and improved therapeutic agents.

References

Understanding the Mass Shift of Defluoro Linezolid-d3 vs. Linezolid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind the observed mass shift between Defluoro Linezolid-d3 and its parent compound, Linezolid. A comprehensive understanding of this mass difference is critical for the accurate interpretation of mass spectrometry data in pharmacokinetic studies, metabolite identification, and bioanalytical assays. This document provides a detailed breakdown of the molecular modifications, quantitative data, and the underlying mass spectrometry principles.

Core Molecular Differences and Their Impact on Mass

The mass shift between Linezolid and this compound arises from two specific structural modifications: the substitution of a fluorine atom with a hydrogen atom (defluorination) and the replacement of three hydrogen atoms with three deuterium atoms (deuteration). These alterations are intentionally introduced to create an isotopically labeled internal standard, which is essential for precise quantification in mass spectrometry-based bioanalysis.[1][2][3]

Defluorination

The prefix "defluoro" indicates the removal of a fluorine atom from the Linezolid structure and its replacement by a hydrogen atom. This seemingly simple substitution results in a significant change in the monoisotopic mass of the molecule.

Deuteration

The "-d3" suffix signifies that three hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. Deuterium (²H or D) contains one proton and one neutron, whereas protium (the most common isotope of hydrogen, ¹H) contains only a proton. This difference in neutron number leads to a predictable increase in mass for each substitution. Deuterated compounds are ideal as internal standards in mass spectrometry because they exhibit nearly identical chemical and chromatographic behavior to the analyte but are distinguishable by their mass-to-charge ratio (m/z).[2][3]

Quantitative Analysis of the Mass Shift

The precise mass shift is the net result of the mass changes from defluorination and deuteration. The following tables provide a clear comparison of the molecular formulas, and molecular weights of Linezolid, Linezolid-d3, and this compound.

Table 1: Molecular Properties of Linezolid and Its Isotopologues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Linezolid | C₁₆H₂₀FN₃O₄ | 337.35[4][5][6][7][8] |

| Linezolid-d3 | C₁₆H₁₇D₃FN₃O₄ | 340.37[9][10][11] |

| This compound | C₁₆H₁₈D₃N₃O₄ | 322.37[12] |

Table 2: Calculation of the Theoretical Mass Shift

| Modification | Atomic Mass Change (amu) | Contribution to Total Mass Shift (amu) |

| Defluorination | ||

| Removal of Fluorine (F) | -18.9984 | -18.9984 |

| Addition of Hydrogen (H) | +1.0078 | +1.0078 |

| Deuteration (d3) | ||

| Removal of 3 Hydrogens (3 x H) | -3.0234 | -3.0234 |

| Addition of 3 Deuteriums (3 x D) | +6.0423 | +6.0423 |

| Total Theoretical Mass Shift | -14.9717 |

The calculated theoretical mass shift of approximately -14.97 amu aligns with the observed difference in the molecular weights of Linezolid (337.35 g/mol ) and this compound (322.37 g/mol ), which is 14.98 g/mol .

Experimental Context: The Role in Bioanalysis

This compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Linezolid in biological matrices such as plasma or serum.[13][14][15] The use of a stable isotope-labeled internal standard is a gold-standard practice that corrects for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the analytical method.[1][2][16]

Experimental Workflow for Linezolid Quantification using LC-MS/MS

Caption: LC-MS/MS workflow for Linezolid quantification.

Logical Relationship of Molecular Modifications to Mass Shift

Caption: Origin of the mass shift in this compound.

Conclusion

The mass shift observed between this compound and Linezolid is a direct and predictable consequence of the intentional structural modifications of defluorination and deuteration. This mass difference is fundamental to the utility of this compound as an effective internal standard in quantitative bioanalytical methods. A thorough understanding of these principles is paramount for researchers and scientists working in drug development and clinical pharmacology to ensure the generation of accurate and reliable data.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. neutralpharma.com [neutralpharma.com]

- 7. chembk.com [chembk.com]

- 8. KEGG DRUG: Linezolid [genome.jp]

- 9. Linezolid-d3 - CAS - 1127120-38-0 | Axios Research [axios-research.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Linezolid-d3 | CAS 1127120-38-0 | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

Navigating the Safe Handling of Defluoro Linezolid-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the proper handling and safety protocols for novel chemical entities are paramount. This in-depth technical guide outlines the essential safety and handling guidelines for Defluoro Linezolid-d3, a labeled analogue of a defluorinated impurity of the antibiotic Linezolid.

Due to the limited availability of specific safety data for this compound, this guide is primarily based on information from the safety data sheets (SDS) of the closely related compounds, Linezolid and Linezolid-d3. It is crucial to handle this compound with the assumption that it shares similar toxicological and chemical properties with its parent compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), Linezolid-d3 is classified with the following hazards. It is prudent to assume this compound carries similar risks.[1]

GHS Pictograms:

-

Health Hazard: GHS08

-

Harmful: GHS07

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H372: Causes damage to organs through prolonged or repeated exposure.[1][2]

Physical and Chemical Properties

| Property | Data (Linezolid/Linezolid-d3) |

| Molecular Formula | C16H17D3FN3O4 (Linezolid-d3) |

| Molecular Weight | 340.4 g/mol (Linezolid-d3) |

| Appearance | Solid[3] |

| Solubility | DMF: 10 mg/mL, DMSO: 20 mg/mL (Linezolid-d3)[3] |

| Storage Temperature | -20°C[3] |

| Stability | ≥ 4 years (Linezolid-d3 at -20°C)[3] |

Experimental Protocols: Safe Handling and Personal Protection

Given the hazardous nature of the compound, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166.[4]

-

Hand Protection: Use protective gloves. Nitrile rubber with a thickness of >0.11 mm is recommended, offering a breakthrough time of >480 minutes.[5] Always inspect gloves before use.[4]

-

Body Protection: Wear long-sleeved clothing.[4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Use local exhaust ventilation to control airborne dust.[5]

-

Ensure adequate ventilation, especially in confined areas.[4]

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Keep away from food, drink, and animal feeding stuffs.[2][4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly before breaks and after handling.[2][4]

-

Remove and wash contaminated clothing before reuse.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Swallowed: Immediately call a doctor.[1] Do not induce vomiting unless directed by medical personnel.[6]

-

In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation persists, call a physician.[4]

-

In Case of Eye Contact: Rinse opened eye for several minutes under running water.[1] If symptoms persist, consult a doctor.[1]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[6]

Storage and Disposal

Storage:

-

Store in a tightly sealed receptacle.[1]

-

The recommended storage temperature is -20°C for long-term stability.[3]

Disposal:

-

Must not be disposed of together with household garbage.[1]

-

Do not allow the product to reach the sewage system.[1]

-

Disposal must be made according to official regulations.[1]

Visualizing Safety Workflows and Hazard Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate a standard laboratory safety workflow and the logical relationships of its potential hazards.

References

Methodological & Application

Protocol for the Quantification of Linezolid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Application Note

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Therapeutic drug monitoring of linezolid is crucial to ensure efficacy and minimize toxicity. This document provides a detailed protocol for the quantification of linezolid in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (Linezolid-d3).

Principle

This method involves the extraction of linezolid and its deuterated internal standard (Linezolid-d3) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental

Materials and Reagents

-

Linezolid reference standard

-

Linezolid-d3 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[1]

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[2]

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 50 µL of plasma, add 200 µL of the internal standard solution (Linezolid-d3 in acetonitrile).[2]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 (100 x 2.1 mm, 3.5 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transitions | Analyte |

| Linezolid | |

| Linezolid-d3 | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 50.0 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] |

| Intra-day Precision (%CV) | < 15%[3] |

| Inter-day Precision (%CV) | < 15%[3] |

| Accuracy (% Recovery) | 85 - 115%[3] |

| Extraction Recovery | > 85% |

Quantitative Data Summary

The following tables present a summary of quantitative data from various studies for the analysis of linezolid in human plasma.

Table 4: Linearity and Sensitivity of Linezolid Assays

| Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) | Reference |

| 0.1 - 20 | 0.1 | > 0.99 | [4] |

| 0.1 - 50 | 0.1 | ≥ 0.99 | [] |

| 0.13 - 32 | 0.13 | Not Reported | [6] |

| 0.75 - 50 | 0.75 | 0.9991 | [1] |

Table 5: Accuracy and Precision of Linezolid Assays

| Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| QC Low, Mid, High | 5.1 - 11.4 | 5.1 - 11.4 | 97.5 - 114.0 | [4] |

| QC Low, Mid, High | < 15 | < 15 | 97 - 112 | [] |

| 0.38 - 16.0 | < 7.3 | < 7.3 | < 6% (inaccuracy) | [6] |

| QC Low, Mid, High | < 3.56 | < 4.63 | 91.25 - 98.28 | [1] |

Visualizations

Caption: Workflow for the quantification of Linezolid in human plasma.

Caption: Linezolid inhibits bacterial protein synthesis.[4][][7]

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 6. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

Application Note: Development of a Bioanalytical Method for Linezolid in Human Plasma Using Defluoro Linezolid-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. Accurate quantification of Linezolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive bioanalytical method for the determination of Linezolid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Defluoro Linezolid-d3, a stable isotope-labeled analogue of a known Linezolid impurity, as an internal standard (IS) to ensure accuracy and precision.

Chemical Structures

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Linezolid | C₁₆H₂₀FN₃O₄ | 337.35 | |

| This compound (Internal Standard) | C₁₆H₁₈D₃N₃O₄ | 322.37 |

Experimental Protocols

Materials and Reagents

-

Linezolid reference standard (>98% purity)

-

This compound internal standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method

3.3.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

3.3.2. Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The proposed MRM transitions are listed below. Note: The MRM transitions for this compound are predicted based on the known fragmentation of Linezolid and require experimental confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Linezolid | 338.1 | 296.1 | 100 | 20 |

| This compound (IS) | 323.4 | 281.4 | 100 | 20 |

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving Linezolid and this compound in methanol.

-

Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound stock solution.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[1][2][3] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Within ±15% of the nominal concentration (±20% for LLOQ) for QC samples at low, medium, and high concentrations.[4][5] |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Recovery | Consistent and reproducible extraction recovery. |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). |

Data Presentation

Table 1: Calibration Curve Data (Example)

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.061 ± 0.004 | 98.8 |

| 20 | 0.245 ± 0.015 | 101.2 |

| 100 | 1.230 ± 0.075 | 99.5 |

| 500 | 6.150 ± 0.350 | 100.8 |

| 1000 | 12.350 ± 0.700 | 100.2 |

Table 2: Accuracy and Precision Data (Example)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

| LLOQ | 1 | 105.3 | 8.2 | 103.5 | 9.8 |

| Low | 15 | 97.8 | 6.5 | 99.1 | 7.2 |

| Medium | 150 | 101.5 | 4.1 | 100.8 | 5.5 |

| High | 800 | 99.2 | 3.5 | 99.7 | 4.3 |

Visualizations

Caption: Experimental workflow for the bioanalytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: LINEZOLID IMPURITIES [orgspectroscopyint.blogspot.com]

- 4. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

Application Notes and Protocols for Linezolid Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail various sample preparation techniques for the quantitative analysis of the antibiotic Linezolid in human urine. The following protocols are designed to assist researchers in selecting and implementing the most suitable method for their analytical needs, ensuring accurate and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria.[1] Accurate measurement of Linezolid concentrations in urine is crucial for understanding its excretion profile and for dose adjustments in specific patient populations.[1][2] Sample preparation is a critical step to remove interfering substances from the urine matrix, thereby enhancing the sensitivity and reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4][5] This document outlines four common sample preparation techniques: Simple Dilution, Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on the required sensitivity, sample throughput, and the analytical instrumentation available. The following table summarizes key quantitative parameters for the described techniques to facilitate comparison.

| Parameter | Simple Dilution | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery | >93%[3] | >95% | 79% - 104%[4] | ~77%[6] |

| Lower Limit of Quantification (LOQ) | 4.7 mg/L[3] | ~0.5 µg/mL | 0.06 ng/mL - 25 µg/mL[4] | Not explicitly stated for Linezolid in urine |

| Matrix Effect | Minimal | Can be significant | Reduced | Reduced |

| Throughput | High | High | Medium | Low to Medium |

| Cost per Sample | Low | Low | High | Medium |

| Complexity | Low | Low | High | Medium |

Experimental Protocols

Simple Dilution

This method is the most straightforward and is suitable for urine samples where high concentrations of Linezolid are expected and the analytical method is sufficiently selective.

Principle: The urine sample is diluted with an aqueous buffer to reduce the concentration of matrix components prior to injection into the analytical system.

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine sample for 10-15 seconds to ensure homogeneity.

-

Centrifuge the urine sample at 10,000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Add 900 µL of an aqueous buffer solution (e.g., sodium acetate buffer, pH 3.7) to the aliquot.[3]

-

Vortex the mixture for 10-15 seconds.

-

Transfer the diluted sample to an autosampler vial for analysis.

Diagram of Simple Dilution Workflow:

Caption: A simple workflow for preparing urine samples by dilution.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples. While urine typically has a lower protein concentration than plasma or serum, this method can be effective in removing interfering proteins, especially in pathological samples.

Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the urine sample to precipitate proteins, which are then removed by centrifugation.

Protocol:

-

Thaw frozen urine samples at room temperature and vortex for 10-15 seconds.

-

Centrifuge the urine sample at 12,000 rpm for 10 minutes.[3]

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 200 µL of cold acetonitrile.[3]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

-

Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

Diagram of Protein Precipitation Workflow:

Caption: Workflow for protein precipitation from urine samples.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration of analytes. It provides cleaner extracts compared to protein precipitation and can significantly reduce matrix effects.

Principle: The urine sample is passed through a solid sorbent bed that retains Linezolid. Interfering components are washed away, and the purified Linezolid is then eluted with a suitable solvent.

Protocol (using a C18 SPE cartridge):

-

Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.

-

Sample Loading:

-

Take 1 mL of centrifuged urine supernatant.

-

Dilute the urine with 1 mL of 0.1 M phosphate buffer (pH 6).

-

Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of a 5% methanol in water solution to remove less polar interferences.

-

Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes to remove residual water.

-

Elution: Elute the retained Linezolid from the cartridge by passing 2 mL of methanol through it.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase used for the analytical method.

-

Vortex and transfer to an autosampler vial for analysis.

-

Diagram of Solid-Phase Extraction Workflow:

Caption: A detailed workflow for solid-phase extraction of Linezolid.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Principle: Linezolid is extracted from the aqueous urine sample into an immiscible organic solvent. The organic layer containing Linezolid is then separated, evaporated, and the residue is reconstituted for analysis.

Protocol:

-

Pipette 1 mL of centrifuged urine supernatant into a 10 mL glass test tube.

-

Add 100 µL of an internal standard solution, if used.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

-

Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean test tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the analytical mobile phase.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Diagram of Liquid-Liquid Extraction Workflow:

Caption: Workflow illustrating the liquid-liquid extraction process.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Physiologically Based Pharmacokinetic Modeling and Dose Optimization of Linezolid in Pediatric Patients With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Defluoro Linezolid-d3 in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Defluoro Linezolid-d3, a stable isotope-labeled internal standard, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides optimized mass spectrometry parameters, a comprehensive sample preparation procedure, and liquid chromatography conditions suitable for high-throughput analysis in a research setting. The methodologies are based on established principles for the analysis of Linezolid and its analogues.[1][2]

Introduction

Linezolid is a critical oxazolidinone antibiotic used against multidrug-resistant Gram-positive bacteria.[3] Therapeutic drug monitoring and metabolic studies often require the use of stable isotope-labeled internal standards to ensure accuracy and precision in quantification.[4][5] this compound serves as an ideal internal standard for the analysis of Defluoro Linezolid, a potential metabolite or analogue. This document provides a detailed protocol for its detection, including predicted Multiple Reaction Monitoring (MRM) transitions and optimized instrument parameters to guide researchers in their method development.

Experimental Protocol

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte from a serum matrix.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the study sample (serum, plasma, etc.).

-

Add 150 µL of cold acetonitrile containing the appropriate concentration of analytical standards.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are optimized for a rapid and efficient separation of the analyte from matrix components.

-

HPLC System: Agilent 1200 series or equivalent[3]

-

Mobile Phase A: Water with 0.1% Formic Acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

-

Flow Rate: 0.6 mL/min[1]

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 5% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B

-

15.0 min: End of Run

-

Mass Spectrometry

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 2.0 kV[2]

-

Desolvation Temperature: 600°C[2]

-

Desolvation Gas Flow: 1000 L/h[2]

-

Cone Gas Flow: 200 L/h[2]

Mass Spectrometry Parameters

The following MRM parameters for this compound are proposed as a starting point for method optimization. These are derived from the known fragmentation patterns of Linezolid and require empirical verification.[2][6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |

| This compound (Proposed Quantifier) | 323.4 | 278.3 | 150 | 15 | 30 |

| This compound (Proposed Qualifier) | 323.4 | 134.1 | 150 | 25 | 30 |

Note: The precursor ion m/z is calculated for [M+H]+ of this compound (C16H18D3N3O4). Product ions are predicted based on common fragmentation pathways. Collision Energy and Cone Voltage are suggested based on published methods for Linezolid and should be optimized for the specific instrument used.[2]

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization | Scilit [scilit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application of Defluoro Linezolid-d3 in Antibiotic Therapeutic Drug Monitoring

Introduction

Therapeutic Drug Monitoring (TDM) of the antibiotic linezolid is crucial for optimizing treatment efficacy and minimizing dose-dependent toxicities, particularly in critically ill patients where pharmacokinetics can be highly variable. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision. This document provides detailed application notes and protocols for the use of a deuterated analog of linezolid as an internal standard in TDM.

While the specific term "Defluoro Linezolid-d3" was requested, extensive literature review primarily identifies Linezolid-d3 as the deuterated internal standard of choice for these applications. It is presumed that "Defluoro" may be a misnomer, and thus the following protocols are based on the widely documented use of Linezolid-d3. Linezolid-d3 is a stable, isotopically labeled version of Linezolid, which is ideal for correcting for matrix effects and variations in instrument response during analysis.[1][2]

Application Notes

Linezolid-d3 is intended for use as an internal standard for the quantification of linezolid in biological matrices such as human plasma or serum by LC-MS/MS.[1][2] Its utility is paramount in clinical settings for patients requiring personalized dosing regimens due to factors like renal insufficiency, co-morbidities, or prolonged therapy, which can alter drug exposure and increase the risk of adverse effects.

Therapeutic Range for Linezolid:

TDM aims to maintain linezolid trough concentrations within a therapeutic window to ensure efficacy while minimizing the risk of toxicity. A commonly accepted therapeutic range for linezolid trough concentrations is 2–8 µg/mL.[3]

Principle of the Method:

A known concentration of Linezolid-d3 is added to patient samples. Both the analyte (linezolid) and the internal standard are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of linezolid.

Experimental Protocols

The following are representative protocols for the quantification of linezolid in human plasma using Linezolid-d3 as an internal standard. These protocols are based on established and validated LC-MS/MS methods.

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method suitable for high-throughput clinical TDM.

1. Materials and Reagents:

-

Linezolid analytical standard

-

Linezolid-d3 (Internal Standard - IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free for calibration standards and quality controls)

2. Preparation of Solutions:

-

Linezolid Stock Solution (1 mg/mL): Dissolve 10 mg of linezolid in 10 mL of methanol.

-

Linezolid-d3 Stock Solution (1 mg/mL): Dissolve 1 mg of Linezolid-d3 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the linezolid stock solution with 50% methanol to prepare calibration standards.

-

Internal Standard Working Solution (5 µg/mL): Dilute the Linezolid-d3 stock solution with acetonitrile.

3. Sample Preparation Workflow:

Caption: Protein Precipitation Sample Preparation Workflow.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC System |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10-90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B |

| Column Temperature | 40 °C |

| Injection Volume | 0.2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Linezolid: m/z 338.1 → 296.2, Linezolid-d3: m/z 341.2 → 297.3 |

| Collision Energy | Optimized for specific instrument |

| Cone Voltage | Optimized for specific instrument |

Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, which can be beneficial for reducing matrix effects and improving assay sensitivity.

1. Materials and Reagents:

-

Same as Protocol 1

-

SPE cartridges (e.g., Waters Oasis HLB)

-

Methanol for conditioning and elution

-

Ammonium acetate

2. Preparation of Solutions:

-

Same as Protocol 1, with the mobile phase for LC potentially adjusted based on SPE elution solvent.

3. Sample Preparation Workflow:

Caption: Solid-Phase Extraction (SPE) Workflow.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | HPLC or UPLC System |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 20 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic or gradient elution depending on the specific method |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |

| MRM Transitions | Linezolid: m/z 338.1 → 296.2, Linezolid-d3: m/z 341.2 → 297.3 |

| Collision Energy | Optimized for specific instrument |

| Cone Voltage | Optimized for specific instrument |

Data Presentation

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for linezolid quantification using Linezolid-d3 as an internal standard.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.20 - 25 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Lower Limit of Quantification (LLOQ) | 0.20 µg/mL | [2] |

| Run Time | 4 minutes | [1] |

Table 2: Precision and Accuracy Data

| Analyte Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low QC (e.g., 0.5 µg/mL) | < 15% | < 15% | 85 - 115% | [2][4] |

| Medium QC (e.g., 5 µg/mL) | < 15% | < 15% | 85 - 115% | [2][4] |

| High QC (e.g., 20 µg/mL) | < 15% | < 15% | 85 - 115% | [2][4] |

Table 3: Recovery and Matrix Effect

| Parameter | Result | Reference |

| Extraction Recovery | 89.1 - 93.7% (SPE) | [5] |

| Matrix Effect | Minimal, compensated by internal standard | [4] |

Signaling Pathways and Logical Relationships

The logical relationship in therapeutic drug monitoring involves a feedback loop to optimize patient dosing.

Caption: TDM Logical Workflow for Linezolid.

The use of Linezolid-d3 as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise tool for the therapeutic drug monitoring of linezolid. The detailed protocols and performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement effective TDM strategies, ultimately leading to improved patient outcomes.

References

- 1. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrahigh-throughput absolute quantitative analysis of linezolid in human plasma by direct analysis in real time mass spectrometry without chromatographic separation and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 5. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Stock Solutions of Defluoro Linezolid-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of accurate and stable stock solutions of Defluoro Linezolid-d3. As a deuterated analog, this compound is a critical internal standard for the quantitative analysis of its parent compound, Defluoro Linezolid, an impurity of the antibiotic Linezolid. Adherence to proper preparation and storage procedures is essential to maintain the isotopic purity and concentration of the standard, ensuring the reliability and reproducibility of experimental results. This guide covers the chemical properties, necessary equipment, safety precautions, a step-by-step preparation protocol, and recommended storage conditions.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Defluoro Linezolid. Key properties are summarized below for reference.

| Property | Value | Source |

| Chemical Name | 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | [1] |

| Molecular Formula | C₁₆H₁₈D₃N₃O₄ | [1] |

| Molecular Weight | 322.37 g/mol | [1][2] |

| CAS Number | 1795786-92-3 | [1][2] |

| Appearance | White to Off-White Solid | [] |

| Purity | Typically ≥95% | [] |

| Unlabeled Solubility | Slightly soluble in Chloroform and Methanol | [][] |

| Storage (Solid) | 2-8°C | [][] |

Note: Solubility for the deuterated compound is expected to be very similar to its unlabeled counterpart and other Linezolid analogs. Based on data for Linezolid and Linezolid-d3, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective solvents.[5][6][7]

Materials and Equipment

-

This compound solid

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated positive displacement or air displacement micropipettes

-

High-purity solvents (HPLC or LC-MS grade), such as:

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

-

Vortex mixer

-

Sonicator (optional, to aid dissolution)

-

Amber glass vials with airtight caps for storage

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Always handle this compound in accordance with good laboratory practices.

-

Consult the Safety Data Sheet (SDS) for this compound before use. The SDS for the related compound Linezolid indicates it may cause damage to organs through prolonged or repeated exposure.[8][9][10]

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[11]

-

Avoid inhalation of the powder.[11]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL stock solution. The procedure can be adapted for different concentrations and volumes by adjusting the mass of the compound and the volume of the solvent accordingly.

Workflow for Stock Solution Preparationdot

References

- 1. This compound | TRC-D228802-10MG | LGC Standards [lgcstandards.com]